p-Toluenesulphonyl iodide
Overview
Description
Synthesis Analysis
TosI can be synthesized by the reaction of toluene with sulfur trioxide and chlorosulfonic acid. There are also synthetic applications of p-toluenesulfonyl chloride that have been explored .Molecular Structure Analysis
The molecular structure of TosI is represented by the chemical formula C7H7IO2S . It is an organosulfur compound .Chemical Reactions Analysis
TosI is involved in various chemical reactions. For instance, it has been used in the synthesis of heterocyclic compounds . It also plays a role in the sulfonylation of amines .Physical And Chemical Properties Analysis
TosI is an organosulfur compound with the chemical formula C7H7IO2S . More detailed physical and chemical properties are not explicitly provided in the search results.Scientific Research Applications
Radical Precursor in Organic Synthesis
p-Toluenesulphonyl iodide has been identified as a source of toluenesulphonyl radicals. These radicals are essential for the formation of various sulphones from organocobaloximes, displaying a wide range of reactivity with alkenyl- and benzyl-cobaloximes. The process, believed to occur through a chain mechanism, has significant implications in organic synthesis, particularly in the formation of allyl-, benzyl-, and other complex organic compounds (Ashcroft et al., 1985).
Derivatizing Agent for Gas Chromatography
In analytical chemistry, specifically gas chromatography, p-Toluenesulphonyl iodide derivatives like pentafluorobenzyl p-toluenesulphonate have been employed as derivatizing agents. This application is crucial for the detection of trace inorganic anions in various samples, including environmental and biological specimens (Funazo et al., 1986).
In the Study of Addition Reactions
The addition of p-Toluenesulphonyl iodide to phenylacetylenes and other substrates has been extensively studied. This research offers valuable insights into the regiospecificity and stereoselectivity of such addition reactions, contributing significantly to the understanding of organic reaction mechanisms (Corrêa & Fleming, 1987).
Initiator in Direct C-H Arylation
The compound has also been used as an initiator in direct C-H arylation of unactivated arenes. This application underscores its role in facilitating base-promoted homolytic aromatic substitution, which is pivotal in organic synthesis (Song et al., 2014).
Role in Hydrogen Bonding Studies
In physical chemistry, the study of hydrogen bonding in compounds like phosphonium iodide, where p-Toluenesulphonyl iodide plays a role, has provided deep insights into the nature of weak hydrogen bonds, influencing the broader understanding of molecular interactions (Sequeira & Hamilton, 1967).
Catalyst Precursor in Organic Reactions
It serves as a catalyst precursor in the addition of sulfonamides to alkenes, demonstrating its versatility and importance in catalytic processes in organic chemistry (Jaspers et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-methylbenzenesulfonyl iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZYREHHCRHTRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452287 | |
Record name | p-toluenesulphonyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Toluenesulphonyl iodide | |
CAS RN |
1950-78-3 | |
Record name | p-toluenesulphonyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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